molecular formula C14H12FN5S B12020720 3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine CAS No. 575460-68-3

3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12020720
CAS No.: 575460-68-3
M. Wt: 301.34 g/mol
InChI Key: JXONMNNFVUUPCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 4-mercaptopyridine in the presence of a base to form the intermediate 4-fluorobenzylsulfanyl-pyridine. This intermediate is then reacted with 4-amino-1,2,4-triazole under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry approaches to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

575460-68-3

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12FN5S/c15-12-3-1-10(2-4-12)9-21-14-19-18-13(20(14)16)11-5-7-17-8-6-11/h1-8H,9,16H2

InChI Key

JXONMNNFVUUPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3)F

solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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